DAO-IN-2

Description

Properties

IUPAC Name |

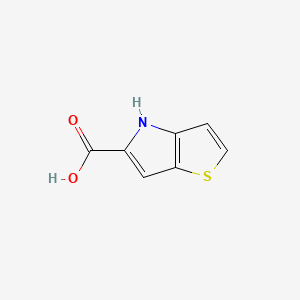

4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDSACGRKBACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406887 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39793-31-2 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DAO-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAO-IN-2, also known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAO). By inhibiting DAO, this compound effectively increases the synaptic levels of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity underlies the therapeutic potential of this compound in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of its in vivo effects.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its cognitive and negative symptoms. The NMDA receptor requires the binding of both glutamate and a co-agonist, either glycine (B1666218) or D-serine, for its activation. D-amino acid oxidase (DAO) is a flavoenzyme that specifically degrades D-amino acids, with a notable substrate being D-serine. By metabolizing D-serine, DAO plays a key role in regulating NMDA receptor function.

This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of DAO. This guide delves into the core mechanism of action of this compound, providing the detailed technical information necessary for its application in research and drug development.

Biochemical and Cellular Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of D-amino acid oxidase.

Direct Inhibition of D-amino acid Oxidase

This compound is a competitive inhibitor of DAO, binding to the active site of the enzyme and preventing the binding and subsequent degradation of its substrate, D-serine. This inhibition leads to an accumulation of D-serine in the vicinity of the NMDA receptor.

Enhancement of NMDA Receptor Function

The increased concentration of D-serine resulting from DAO inhibition enhances the occupancy of the co-agonist binding site on the NMDA receptor. This, in turn, potentiates NMDA receptor-mediated neurotransmission in the presence of glutamate. The overall effect is an enhancement of synaptic plasticity and neuronal signaling pathways that are dependent on NMDA receptor activation.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay System | IC50 (nM) | Reference |

| D-amino acid oxidase (DAO) | Human | Recombinant enzyme | 245 | [1] |

| D-amino acid oxidase (DAAO) | Human | CHO cells expressing hDAAO | 144.6 | [1] |

| D-amino acid oxidase (DAAO) | Rat | CHO cells expressing rDAAO | 113.9 | [1] |

Table 2: In Vivo Effects of this compound in Wistar Rats

| Parameter | Tissue/Fluid | Dose (mg/kg, i.p.) | Effect | Reference |

| DAAO Activity Inhibition | Kidney | 10-200 | Dose-dependent inhibition | [1] |

| DAAO Activity Inhibition | Cerebellum | 10-200 | Dose-dependent inhibition | [1] |

| D-serine Levels | Plasma | 10-200 | Increased | [1] |

| D-serine Levels | Cerebrospinal Fluid (CSF) | 10-200 | Increased | [1] |

| Psychomotor Activity | - | 10-200 | Reduction of amphetamine-induced hyperactivity | [1] |

Table 3: Off-Target Activity of this compound

| Target | IC50 (µM) | Reference |

| CYP3A4 | > 10 | [1] |

| CYP2D6 | > 10 | [1] |

| CYP2C9 | > 10 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vitro DAO Inhibition Assay

The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound.

Caption: In vitro DAO inhibition assay workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on established protocols for DAO inhibitors.

In Vitro D-amino acid Oxidase (DAO) Inhibition Assay

This protocol is adapted from methodologies used for the characterization of novel DAO inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human and rat DAO.

Materials:

-

Recombinant human or rat DAO enzyme

-

This compound

-

D-serine

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in phosphate buffer to obtain a range of test concentrations.

-

In a 96-well plate, add the DAO enzyme solution to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in phosphate buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment of DAAO Inhibition and D-serine Levels

This protocol is based on the in vivo studies described for this compound (Compound 8) in Wistar rats.[1]

Objective: To evaluate the effect of this compound on DAAO activity and D-serine levels in the brain and periphery of Wistar rats.

Animals:

-

Male Wistar rats

Materials:

-

This compound

-

Vehicle (e.g., saline with a solubilizing agent)

-

Anesthesia

-

Equipment for tissue and fluid collection (e.g., microdialysis for CSF)

Procedure:

-

Acclimatize the rats to the housing conditions for at least one week before the experiment.

-

Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100, 200 mg/kg) or vehicle control.

-

At specified time points after administration, collect blood samples for plasma preparation.

-

For brain tissue analysis, euthanize the animals at the designated time points and dissect the cerebellum and kidneys.

-

For cerebrospinal fluid (CSF) analysis, use appropriate techniques such as microdialysis in anesthetized or freely moving animals.

-

Homogenize the brain and kidney tissues for DAAO activity assays.

-

Measure DAAO activity in the tissue homogenates using a suitable assay (e.g., a radiometric or fluorescence-based assay).

-

Analyze D-serine concentrations in plasma and CSF using a validated analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

Statistically analyze the data to determine the dose-dependent effects of this compound on DAAO activity and D-serine levels.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of D-amino acid oxidase. Its mechanism of action, centered on the inhibition of DAO and the subsequent enhancement of D-serine levels and NMDA receptor function, makes it an invaluable tool for studying the role of the D-serine/NMDA receptor pathway in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel therapeutics for neurological and psychiatric disorders. Further research into the long-term effects and clinical potential of this compound and similar compounds is warranted.

References

The Function of DAO-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function, pharmacological profile, and experimental evaluation of DAO-IN-2, a notable inhibitor of D-amino acid oxidase (DAO). The information presented herein is intended to support research and drug development efforts targeting the DAO enzyme and its associated pathways.

Core Function and Mechanism of Action

This compound is a moderate inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the oxidative deamination of D-amino acids.[1] The primary function of this compound is to block the catalytic activity of DAO, thereby preventing the degradation of its substrates, most notably D-serine.[1]

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[2] By inhibiting DAO, this compound effectively increases the concentration of D-serine in the brain and cerebrospinal fluid.[1] This elevation of D-serine levels enhances NMDA receptor function, a mechanism that is being explored for its therapeutic potential in psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is a hypothesized pathological factor.[1][2]

In vivo studies have demonstrated that administration of this compound leads to a dose-dependent inhibition of DAO activity in the kidney and cerebellum of rats.[1] This inhibition is accompanied by a significant increase in plasma and cerebrospinal fluid levels of D-serine, while not affecting the levels of other amino acids like glycine (B1666218) or D-alanine.[1] Furthermore, this compound has been shown to reduce amphetamine-induced psychomotor activity in Wistar rats, suggesting a potential modulatory effect on dopamine-related behaviors.[1]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species/System | Value | Reference |

| IC50 | Human D-amino acid oxidase (h-DAO) | 245 nM | [1] |

| IC50 | CHO cells expressing human DAAO | 144.6 nM | [1] |

| IC50 | CHO cells expressing rat DAAO | 113.9 nM | [1] |

| Off-target Activity (IC50) | Cytochrome P450 (CYP3A4, CYP2D6, CYP2C9) | > 10 µM | [1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches for studying this compound, the following diagrams have been generated using Graphviz.

Caption: Signaling pathway illustrating the inhibitory action of this compound on DAO, leading to increased D-serine levels and enhanced NMDA receptor signaling.

Caption: A logical workflow for the comprehensive evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro D-Amino Acid Oxidase (DAO) Activity Assay (Fluorometric)

This protocol is adapted from commercially available DAO activity assay kits and is suitable for determining the IC50 value of this compound.

Materials:

-

Recombinant human D-amino acid oxidase (h-DAO)

-

This compound

-

D-Alanine (or other suitable D-amino acid substrate)

-

Horseradish peroxidase (HRP)

-

A fluorescent probe (e.g., Amplex Red or equivalent)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission ~530-560 nm / ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.

-

Prepare a working solution of the fluorescent probe, HRP, and D-alanine in assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the this compound dilution (or vehicle control).

-

Add 25 µL of the recombinant h-DAO enzyme solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the working solution containing the fluorescent probe, HRP, and D-alanine.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Microdialysis for D-Serine Measurement in Rats

This protocol provides a general framework for measuring extracellular D-serine levels in the brain of freely moving rats following this compound administration.

Materials:

-

Wistar rats

-

This compound

-

Microdialysis probes and guide cannulae

-

Stereotaxic apparatus

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical system for D-serine quantification (e.g., HPLC with fluorescence detection)

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).

-

Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples at regular intervals for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for D-serine concentration using a validated analytical method such as HPLC with pre-column derivatization and fluorescence detection.

-

-

Data Analysis:

-

Express the D-serine concentrations as a percentage of the baseline levels.

-

Compare the time course of D-serine levels between the this compound treated group and a vehicle-treated control group.

-

Assessment of Amphetamine-Induced Psychomotor Activity in Rats

This protocol describes a method to evaluate the effect of this compound on amphetamine-induced hyperlocomotion in rats.

Materials:

-

Wistar rats

-

This compound

-

d-Amphetamine

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Habituation:

-

Habituate the rats to the open-field chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment.

-

-

Drug Administration:

-

On the test day, administer this compound (or vehicle) at a predetermined time before the amphetamine challenge.

-

Administer d-amphetamine (or saline) at the appropriate dose and time.

-

-

Behavioral Testing:

-

Immediately after the amphetamine injection, place the rat in the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session.

-

Compare the locomotor activity between the different treatment groups (vehicle + saline, vehicle + amphetamine, this compound + amphetamine) using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

This compound serves as a valuable research tool for investigating the role of D-amino acid oxidase and the D-serine/NMDA receptor pathway in the central nervous system. Its moderate potency, in vivo efficacy, and favorable selectivity profile make it a suitable compound for preclinical studies aimed at exploring the therapeutic potential of DAO inhibition in various neurological and psychiatric conditions. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

DAO-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DAO-IN-2, a potent inhibitor of D-amino acid oxidase (DAAO). This compound, also identified as Compound 8, has emerged as a significant tool compound for studying the role of DAAO in psychiatric disorders.

Discovery and Rationale

This compound was identified through a focused drug discovery effort targeting D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, including D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its dysregulation has been implicated in the pathophysiology of schizophrenia. The therapeutic hypothesis is that by inhibiting DAAO, the levels of D-serine in the brain can be elevated, thereby enhancing NMDA receptor function and potentially alleviating the symptoms of schizophrenia.

The discovery of this class of inhibitors, which includes this compound, originated from the screening of a computationally prioritized library of compounds. This initial screening identified a structurally novel competitive inhibitor of D-serine. Subsequent medicinal chemistry efforts led to the synthesis of analogues, including this compound, which is a 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivative.

Synthesis of this compound (Compound 8)

The synthesis of this compound, a 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, is based on established synthetic routes for this class of fused pyrrole (B145914) carboxylic acids. The general synthetic scheme involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the carboxylic acid moiety. While the specific, detailed synthesis of this compound is proprietary, a representative synthetic approach based on published literature for analogous compounds is outlined below.

General Synthetic Workflow:

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound (Compound 8) from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay System | Target | IC50 (nM) | Reference |

| Recombinant Human DAAO | hDAAO | 245 | [1] |

| CHO Cells Expressing Human DAAO | hDAAO | 144.6 | [1] |

| CHO Cells Expressing Rat DAAO | rDAAO | 113.9 | [1] |

Table 2: In Vivo Effects of this compound in Wistar Rats

| Dosage (mg/kg, i.p.) | Tissue/Fluid | Effect | Observation | Reference |

| 10-200 | Kidney | DAAO Inhibition | Time- and dose-dependent inhibition | [1] |

| 10-200 | Cerebellum | DAAO Inhibition | Inhibition of DAAO activity | [1] |

| 10-200 | Plasma | D-serine Levels | Increased | [1] |

| 10-200 | Cerebrospinal Fluid (CSF) | D-serine Levels | Increased | [1] |

| 10-200 | - | Psychomotor Activity | Reduced amphetamine-induced hyperactivity | [1] |

Table 3: Off-Target Activity of this compound

| Target | IC50 (µM) | Reference |

| CYP3A4 | > 10 | [1] |

| CYP2D6 | > 10 | [1] |

| CYP2C9 | > 10 | [1] |

| Ion Channels | No significant binding | [1] |

Mechanism of Action: Stabilization of the "Lid-Open" Conformation

This compound and its analogues represent a novel class of DAAO inhibitors that function by stabilizing an active-site "lid-open" conformation of the enzyme. The active site of DAAO is covered by a flexible loop. While many traditional inhibitors bind within the active site, this compound interacts with residues at the entrance of the binding pocket, forcing the "lid" to remain open. This unique mechanism of action contributes to its inhibitory activity.

References

D-amino acid oxidase inhibition by DAO-IN-2

An In-depth Technical Guide to the Inhibition of D-amino acid Oxidase by DAO-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, which are increasingly recognized for their physiological significance, particularly in the central nervous system.[1] One of the key substrates for DAO is D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component of glutamatergic neurotransmission and is deeply involved in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making the modulation of its activity a promising therapeutic strategy.[2][3][4]

Inhibition of DAO presents an attractive approach to enhance NMDA receptor function by increasing the synaptic availability of D-serine.[2][3] This has led to the development of numerous DAO inhibitors. This technical guide focuses on a specific inhibitor, this compound, also known as Compound 8, with the chemical name 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.[3] We will delve into its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the underlying biochemical pathways.

Quantitative Data Presentation

This compound has been characterized as a moderately potent inhibitor of D-amino acid oxidase. The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) |

| D-amino acid oxidase (DAO) | Human | 145 |

| D-amino acid oxidase (DAO) | Rat | 114[3] |

Table 2: Off-Target Activity of this compound

| Target | IC50 (µM) |

| CYP3A4 | > 10 |

| CYP2D6 | > 10 |

| CYP2C9 | > 10 |

Table 3: In Vivo Effects of this compound in Rats

| Parameter | Dosage (mg/kg, i.p.) | Effect |

| Kidney DAO Activity | 200 | ~96% decrease[3] |

| Brain DAO Activity | 200 | ~80% decrease[3] |

| Plasma D-serine Levels | 200 | ~220% of control[3] |

| Cerebrospinal Fluid (CSF) D-serine Levels | 200 | ~175% of control[3] |

| Amphetamine-Induced Psychomotor Activity | 200 | No significant influence |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro D-amino acid Oxidase (DAO) Inhibition Assay

This assay determines the potency of this compound in inhibiting DAO activity in a controlled in vitro setting.

-

Principle: The enzymatic activity of DAO is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a D-amino acid substrate. The H₂O₂ is detected using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.[5][6]

-

Materials:

-

Recombinant human or rat D-amino acid oxidase (DAO)

-

This compound (Compound 8)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic substrate)

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

96-well microplates (black, for fluorescence)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to generate a range of inhibitor concentrations.

-

In a 96-well plate, add the DAO enzyme and the various concentrations of this compound. Incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each concentration of this compound relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo DAO Inhibition and D-serine Quantification in Rats

This protocol describes the methodology to assess the ability of this compound to inhibit DAO activity in vivo and consequently increase D-serine levels in biological fluids.

-

Animals: Male Wistar rats are typically used for these studies.

-

Procedure:

-

Administer this compound (e.g., 10-200 mg/kg) or vehicle control to the rats via intraperitoneal (i.p.) injection.

-

At various time points after administration, collect blood samples and cerebrospinal fluid (CSF). Tissues such as the kidney and cerebellum are also harvested.

-

DAO Activity Measurement in Tissues:

-

Homogenize the collected kidney and cerebellum tissues in a suitable buffer.

-

Determine the DAO activity in the tissue homogenates using an in vitro assay similar to the one described above, by measuring the rate of product formation (e.g., H₂O₂) in the presence of a saturating concentration of a D-amino acid substrate.

-

-

D-serine Quantification:

-

Process the plasma and CSF samples to remove proteins.

-

Quantify the concentration of D-serine in the samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

-

Amphetamine-Induced Psychomotor Activity Model

This behavioral model is used to assess the potential antipsychotic-like effects of a compound.

-

Principle: Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this hyperactivity.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Habituate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on the days preceding the experiment.

-

On the test day, administer this compound (e.g., 200 mg/kg, i.p.) or vehicle control to the rats.

-

After a pre-treatment period (e.g., 60 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.

-

Immediately place the rats back into the open-field arenas and record their locomotor activity for a specified duration (e.g., 90-120 minutes).

-

The primary measure is the total distance traveled or the number of beam breaks, which is compared between the treatment groups to determine if this compound attenuates the amphetamine-induced hyperactivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the action of this compound.

Caption: Mechanism of this compound Action.

Caption: In Vitro IC50 Determination Workflow.

Caption: In Vivo Pharmacodynamic Workflow.

Conclusion

This compound (Compound 8) is a valuable research tool for investigating the therapeutic potential of D-amino acid oxidase inhibition. It demonstrates moderate in vitro potency and effectively inhibits DAO in vivo, leading to increased levels of the NMDA receptor co-agonist D-serine in both the periphery and the central nervous system.[3] While the preclinical data on its behavioral effects in models of psychosis are not robust, the clear pharmacodynamic effects of this compound make it an important compound for further studies exploring the role of the D-serine/DAO/NMDA receptor pathway in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to replicate or build upon these findings.

References

- 1. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. b-neuro.com [b-neuro.com]

In Vitro Characterization of DAO-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of DAO-IN-2, a potent inhibitor of D-amino acid oxidase (DAO). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate the key experiments for evaluating this compound.

Core Data Summary

The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity.

Table 1: Inhibitory Potency of this compound against D-Amino Acid Oxidase (DAO)

| Target | Species | Assay Type | IC50 (nM) |

| DAO | Human | Biochemical | 245[1] |

| DAO | Rat | Biochemical | (Not Explicitly Stated) |

| DAO | Human | Cell-Based (CHO cells) | 144.6[1] |

| DAO | Rat | Cell-Based (CHO cells) | 113.9[1] |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) |

| CYP3A4 | > 10[1] |

| CYP2D6 | > 10[1] |

| CYP2C9 | > 10[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical D-Amino Acid Oxidase (DAO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of a D-amino acid substrate.

Materials:

-

Purified human or rat D-Amino Acid Oxidase (DAO)

-

This compound

-

D-Serine (or other suitable D-amino acid substrate)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or other suitable H₂O₂ probe)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate (black, clear bottom for fluorescence)

-

Microplate reader (fluorescence)

-

DMSO (for compound dilution)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of D-serine in assay buffer.

-

Prepare a working solution of Amplex® Red and HRP in assay buffer.

-

-

Assay Protocol:

-

Add a small volume of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

-

Add the purified DAO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the D-serine substrate to each well.

-

Immediately add the Amplex® Red/HRP working solution to each well.

-

Measure the fluorescence intensity at multiple time points using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Normalize the data with the positive control (no inhibitor) representing 100% activity and a negative control (no enzyme) representing 0% activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based DAO Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound in a cellular environment using Chinese Hamster Ovary (CHO) cells stably expressing either human or rat DAO.

Materials:

-

CHO cells stably expressing human or rat DAO

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

This compound

-

D-Serine

-

Reagents for H₂O₂ detection (e.g., Amplex® Red and HRP)

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader (fluorescence)

Procedure:

-

Cell Culture and Seeding:

-

Culture the CHO-DAO cells in appropriate medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells with the compound for a specific period (e.g., 1 hour) at 37°C.

-

-

DAO Activity Measurement:

-

Add D-serine to the wells to initiate the DAO reaction within the cells.

-

After a set incubation time, collect the cell culture supernatant.

-

Measure the amount of H₂O₂ in the supernatant using a suitable detection method, such as the Amplex® Red assay described in the biochemical protocol.

-

-

Data Analysis:

-

Determine the percentage of DAO inhibition for each concentration of this compound relative to the vehicle-treated control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro characterization of this compound.

Caption: DAO Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Characterization Workflow for this compound.

Caption: Logical Relationship of this compound's Mechanism of Action.

References

Cellular Targets of DAO-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAO-IN-2 is a potent and selective inhibitor of D-amino acid oxidase (DAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids. The primary substrate for DAO in the central nervous system is D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAO, this compound elevates the levels of D-serine, thereby modulating NMDA receptor activity. This guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Primary Cellular Target and Selectivity

The principal cellular target of this compound is D-amino acid oxidase (DAO) . The inhibitory activity of this compound has been quantified, demonstrating its high potency for this enzyme.

Quantitative Data for Target Inhibition

| Target | Species | IC50 (nM) | Reference |

| D-amino acid oxidase (DAO) | Human | 245 | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

Off-Target Selectivity Profile

To assess the specificity of this compound, it has been screened against a panel of off-target enzymes and ion channels. The results indicate a high degree of selectivity for DAO.

| Off-Target Class | Specific Targets | Activity | Reference |

| Cytochrome P450 Enzymes | CYP3A4, CYP2D6, CYP2C9 | IC50 > 10 µM | [1] |

| Ion Channels | Not specified | No significant binding | [1] |

Note: While the available data demonstrates selectivity against the tested off-targets, a comprehensive kinase panel screening has not been publicly reported. Such a screen would provide a more complete profile of the selectivity of this compound.

Signaling Pathways

The primary signaling pathway modulated by this compound is the glutamatergic signaling pathway , specifically through the potentiation of NMDA receptor activity.

This compound Mechanism of Action on the NMDA Receptor Pathway

This compound inhibits the enzymatic activity of DAO. This leads to a localized increase in the concentration of D-serine. D-serine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor. The binding of both glutamate (B1630785) and a co-agonist (like D-serine or glycine) is required for the opening of the NMDA receptor ion channel, allowing for the influx of Ca²⁺ and subsequent downstream signaling cascades. By increasing D-serine availability, this compound enhances NMDA receptor activation in the presence of glutamate.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound and similar molecules.

In Vitro D-amino Acid Oxidase (DAO) Activity Assay (Fluorometric)

This assay measures the activity of DAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.

Principle: DAO catalyzes the oxidative deamination of a D-amino acid substrate, producing an α-keto acid, ammonia, and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is proportional to the DAO activity.

Materials:

-

Recombinant human DAO enzyme

-

D-serine (or other suitable D-amino acid substrate)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound and other test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, D-serine, HRP, and the fluorescent probe.

-

Add this compound or other test compounds at various concentrations to the wells of the microplate.

-

Add the DAO enzyme to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay (Fluorometric)

This assay is used to assess the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.

Principle: A specific fluorogenic substrate for a particular CYP450 isoform is incubated with human liver microsomes (or recombinant CYP450 enzymes) and a NADPH-generating system. The CYP450 enzyme metabolizes the substrate into a fluorescent product. The inhibitory potential of a test compound is determined by measuring the decrease in fluorescence.

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

-

Fluorogenic substrates specific for each isoform

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) and known inhibitors (positive controls)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Add the test compound and human liver microsomes to the wells of the microplate and pre-incubate.

-

Add the specific fluorogenic substrate.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C.

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition and determine the IC50 value.

In Vivo Microdialysis for D-serine Measurement

This technique allows for the in vivo monitoring of extracellular D-serine levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe is surgically implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as D-serine, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate. The concentration of D-serine in the dialysate is then quantified.

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline.

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples to measure the change in extracellular D-serine concentration over time.

-

Analyze the D-serine content in the dialysate using a sensitive analytical method such as HPLC with fluorescence detection.

Conclusion

This compound is a potent and selective inhibitor of D-amino acid oxidase. Its primary mechanism of action involves the inhibition of DAO, leading to an increase in extracellular D-serine levels and subsequent enhancement of NMDA receptor-mediated neurotransmission. The available data indicates a favorable selectivity profile, though further comprehensive screening would be beneficial for a complete characterization. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DAO inhibitors as potential therapeutic agents for neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

References

Pharmacological Profile of DAO-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAO-IN-2 is a potent and selective inhibitor of D-amino acid oxidase (DAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1] By inhibiting DAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, in the brain. This mechanism of action makes this compound a valuable research tool for studying the role of D-serine and NMDA receptor modulation in the central nervous system and a potential therapeutic agent for psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and selectivity profile. Detailed experimental protocols for assessing its activity are also provided.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of D-amino acids, including D-serine, to their corresponding α-keto acids, producing hydrogen peroxide and ammonia (B1221849) as byproducts. By inhibiting DAO, this compound prevents the degradation of D-serine, leading to its accumulation in key brain regions. Elevated D-serine levels enhance the activation of NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.

Figure 1: Signaling pathway of this compound action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | IC50 (nM) | Reference |

| D-amino acid oxidase (DAO) | Human | Enzymatic Assay | 245 | [1] |

| D-amino acid oxidase (DAAO) | Human | Cell-based (CHO cells) | 144.6 | [1] |

| D-amino acid oxidase (DAAO) | Rat | Cell-based (CHO cells) | 113.9 | [1] |

Table 2: Selectivity Profile of this compound

| Target | Species | Assay Type | IC50 (µM) | Reference |

| CYP3A4 | Human | Enzymatic Assay | > 10 | [1] |

| CYP2D6 | Human | Enzymatic Assay | > 10 | [1] |

| CYP3C9 | Human | Enzymatic Assay | > 10 | [1] |

| Ion Channels | Not specified | Binding Assay | No binding reported | [1] |

A comprehensive kinase selectivity profile for this compound is not publicly available at the time of this writing.

Table 3: In Vivo Pharmacological Effects of this compound in Wistar Rats

| Parameter | Route of Administration | Dose (mg/kg) | Effect | Reference |

| DAAO Activity (Kidney) | Intraperitoneal (i.p.), single dose | 10 - 200 | Time- and dose-dependent inhibition | [1] |

| DAAO Activity (Cerebellum) | Intraperitoneal (i.p.), single dose | 10 - 200 | Inhibition | [1] |

| Plasma D-serine Levels | Intraperitoneal (i.p.), single dose | 10 - 200 | Increased | [1] |

| Cerebrospinal Fluid (CSF) D-serine Levels | Intraperitoneal (i.p.), single dose | 10 - 200 | Increased | [1] |

| Amphetamine-induced Psychomotor Activity | Intraperitoneal (i.p.), single dose | 10 - 200 | Reduced | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for the characterization of DAO inhibitors.

DAO Enzyme Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction, using a fluorogenic probe.

Figure 2: Experimental workflow for DAO inhibition assay.

Materials:

-

Recombinant human D-amino acid oxidase (DAO)

-

D-Serine

-

This compound

-

Amplex™ Red reagent or equivalent fluorescent probe

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplate

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the DAO enzyme and the diluted this compound or vehicle control.

-

Prepare a reaction mixture containing the fluorescent probe, HRP, and D-serine in assay buffer.

-

Initiate the reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.

-

Immediately measure the fluorescence in a microplate reader in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Cellular DAAO Activity Assay

This assay measures the activity of DAO in a cellular context, for example, in Chinese Hamster Ovary (CHO) cells stably expressing human or rat DAAO.

Materials:

-

CHO cells expressing human or rat DAAO

-

Cell culture medium

-

This compound

-

D-Serine

-

Lysis buffer

-

Reagents for a DAO activity assay (as described above)

Procedure:

-

Plate the DAAO-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

Lyse the cells to release the intracellular DAAO.

-

Measure the DAAO activity in the cell lysates using a suitable assay, such as the fluorometric assay described above, with D-serine as the substrate.

-

Normalize the DAAO activity to the total protein concentration in each lysate.

-

Calculate the percent inhibition and determine the cellular IC50 value.

In Vivo Pharmacodynamic Study in Rats

This protocol describes a general procedure to assess the in vivo effects of this compound on DAAO activity and D-serine levels.

Materials:

-

Wistar rats

-

This compound formulation for intraperitoneal (i.p.) injection

-

Anesthesia

-

Equipment for blood and cerebrospinal fluid (CSF) collection

-

Tissue homogenizer

-

Reagents and equipment for DAAO activity assay and D-serine level measurement (e.g., HPLC)

Procedure:

-

Administer a single i.p. dose of this compound (e.g., 10-200 mg/kg) or vehicle to the rats.

-

At various time points after administration, collect blood and CSF samples under anesthesia.

-

Euthanize the animals and collect tissues of interest (e.g., kidney, cerebellum).

-

Homogenize the tissues in an appropriate buffer.

-

Measure DAAO activity in the tissue homogenates.

-

Measure D-serine concentrations in plasma and CSF using a validated analytical method such as HPLC.

-

For behavioral assessment, administer this compound prior to an amphetamine challenge and monitor psychomotor activity using an open-field test.

Figure 3: Logical relationship of this compound's effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the D-serine/NMDA receptor pathway. It exhibits potent inhibition of D-amino acid oxidase both in vitro and in vivo, leading to increased D-serine levels in the central nervous system. Its selectivity against key metabolic enzymes suggests a favorable off-target profile. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound for preclinical studies in the field of neuroscience and psychiatry. Further investigation into its full kinase selectivity profile would be beneficial for a complete understanding of its pharmacological properties.

References

DAO-IN-2: A Technical Guide for the Investigation of Psychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DAO-IN-2, a potent inhibitor of D-amino acid oxidase (DAO), for its application in the study of psychiatric disorders, with a particular focus on conditions associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. This document details the mechanism of action of this compound, its biochemical properties, and relevant experimental protocols for its investigation. Quantitative data are summarized for ease of comparison, and key pathways and workflows are visualized to facilitate understanding.

Introduction

D-amino acid oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1] In the central nervous system, DAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist of the NMDA receptor.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing NMDA receptor signaling is a key therapeutic strategy.[3] By inhibiting DAO, the synaptic concentration of D-serine can be increased, thereby potentiating NMDA receptor function.[3]

This compound, also identified as compound 8 [4H-thieno[3,2-b]pyrrole-5-carboxylic acid], is a selective inhibitor of DAO that has been investigated for its potential to modulate the NMDA receptor pathway.[3] This guide serves as a technical resource for researchers utilizing this compound as a tool to explore the role of the DAO-D-serine-NMDA receptor pathway in psychiatric disorders.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of D-amino acid oxidase. This inhibition leads to an increase in the bioavailability of D-serine, a key substrate of DAO. Elevated D-serine levels in the synaptic cleft enhance the activation of NMDA receptors, which require the binding of both glutamate (B1630785) and a co-agonist (like D-serine or glycine) to become fully functional. The potentiation of NMDA receptor signaling is hypothesized to ameliorate some of the synaptic deficits observed in psychiatric disorders such as schizophrenia.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ | Human DAO | 145 nM | [3] |

| IC₅₀ | Rat DAO | 114 nM | [3] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dosage | Effect | Reference |

| Kidney DAO Activity | 200 mg/kg | ~96% decrease | [3] |

| Brain DAO Activity | 200 mg/kg | ~80% decrease | [3] |

| Plasma D-Serine Levels | 200 mg/kg | 220% of control | [3] |

| Cerebrospinal Fluid (CSF) D-Serine Levels | 200 mg/kg | 175% of control | [3] |

| Amphetamine-Induced Psychomotor Activity | Not specified | No significant influence | [3] |

Experimental Protocols

Synthesis of this compound (Compound 8)

A specific, detailed synthesis protocol for 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (this compound) is not publicly available in the cited literature. However, the synthesis of similar structural analogs, such as 3-hydroxyquinolin-2(1H)-one derivatives, has been described.[4][5] These syntheses often involve multi-step reactions, including ring expansion of isatins with ethyl diazoacetate.[5] Researchers seeking to synthesize this compound should refer to the medicinal chemistry literature for related thieno[3,2-b]pyrrole carboxylic acid derivatives.

In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric measurement of hydrogen peroxide production, a byproduct of the DAO-catalyzed reaction.

Materials:

-

Recombinant human or rat DAO

-

This compound (or other test compounds)

-

D-serine (or other DAO substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar H₂O₂-detecting substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in phosphate buffer.

-

Prepare solutions of DAO, D-serine, HRP, and Amplex® Red in phosphate buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add:

-

Test compound solution (or vehicle control).

-

DAO enzyme solution.

-

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution containing D-serine, HRP, and Amplex® Red.

-

-

Measurement:

-

Immediately begin monitoring the increase in fluorescence (or absorbance) at the appropriate wavelength for the chosen detection reagent in a microplate reader.

-

Record data at regular intervals for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

In Vivo Amphetamine-Induced Psychomotor Activity in Rats

This protocol describes a common behavioral model used to assess the potential antipsychotic-like effects of compounds.

Animals:

-

Adult male Wistar rats (or other suitable strain).

Materials:

-

This compound

-

d-amphetamine

-

Vehicle (e.g., saline, or a suitable solvent for this compound)

-

Open-field activity chambers equipped with photobeam detectors.

Procedure:

-

Acclimation:

-

Allow rats to acclimate to the animal facility for at least one week before the experiment.

-

Habituate the rats to the testing room and handling procedures.

-

-

Drug Administration:

-

Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the amphetamine challenge.

-

-

Amphetamine Challenge:

-

At the specified time after this compound administration, administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.

-

-

Behavioral Assessment:

-

Immediately after the amphetamine injection, place the rat in the open-field activity chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Quantify the locomotor activity for each treatment group.

-

Compare the activity levels of the this compound treated group to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a DAO inhibitor like this compound.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Role of D-amino acid oxidase in neuropathology

An In-depth Technical Guide to the Role of D-amino Acid Oxidase in Neuropathology

Executive Summary

D-amino acid oxidase (DAO), a peroxisomal flavoenzyme, has emerged as a critical modulator of central nervous system (CNS) function and a key player in the pathophysiology of several neurological disorders. Its primary role in the brain is the oxidative deamination of D-serine, the main endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By regulating D-serine levels, DAO significantly influences glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory. Aberrant DAO activity—either hyperactivity leading to D-serine depletion or hypoactivity causing its accumulation—is implicated in conditions such as schizophrenia, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. This guide provides a comprehensive overview of the enzymatic function of DAO, its role in neuropathology, detailed experimental protocols for its study, and its potential as a therapeutic target.

The DAO/D-Serine/NMDA Receptor Axis

D-amino acid oxidase (DAO) is a flavoprotein that catalyzes the stereospecific oxidation of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂)[1][2]. In the mammalian brain, the most significant substrate for DAO is D-serine[3]. D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a potent co-agonist at the glycine-binding site of the NMDA receptor[4][5][6]. For the NMDA receptor to become activated, it requires simultaneous binding of both glutamate (B1630785) and a co-agonist (either D-serine or glycine)[6][7].

The catalytic activity of DAO, therefore, serves as a primary mechanism for clearing synaptic D-serine, thereby reducing NMDA receptor tone. This regulation is crucial, as NMDA receptor hypofunction is a core deficit in schizophrenia, while its overactivation (excitotoxicity) is implicated in neurodegenerative conditions like ALS[8][9]. Furthermore, the DAO-catalyzed reaction produces hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and cellular damage, a common pathological feature in many neurodegenerative diseases[10][11].

References

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]

- 4. Metabolism and functional roles of endogenous D-serine in mammalian brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neurobiology of D-amino acid oxidase and its involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of D-amino acids in amyotrophic lateral sclerosis pathogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A Post-hoc Study of D-Amino Acid Oxidase in Blood as an Indicator of Post-stroke Dementia [frontiersin.org]

The Role of DAO-IN-2 in the Modulation of D-serine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity, neurotransmission, and overall central nervous system (CNS) function.[1][2][3] Its metabolism is tightly regulated, primarily through synthesis by serine racemase and degradation by D-amino acid oxidase (DAO). Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making the modulation of its metabolic pathways a significant area of therapeutic interest.[4][5] This technical guide provides an in-depth overview of DAO-IN-2, a moderate in vitro and in vivo inhibitor of DAO, and its impact on D-serine metabolism. We will delve into the core mechanisms, present key quantitative data, detail experimental protocols, and visualize the associated biochemical pathways and experimental workflows.

Introduction to D-serine Metabolism

D-serine is now recognized as a key neuromodulator in the mammalian brain.[4][6] Unlike most amino acids, which are predominantly found in their L-isomeric form, D-serine is present in significant concentrations in the CNS and acts as the primary endogenous ligand for the co-agonist site on the GluN1 subunit of NMDA receptors.[4][7] This binding is essential for the glutamate-induced activation of NMDA receptors, which are critical for learning, memory, and synaptic plasticity.[2][7][8]

The synthesis of D-serine from its enantiomer, L-serine, is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase.[4] Conversely, the degradation of D-serine is primarily mediated by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, D-amino acid oxidase (DAO).[4][9] DAO catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide.[10] Given its role in D-serine degradation, DAO has emerged as a promising therapeutic target for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[9] Inhibiting DAO activity is expected to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function.

This compound: A D-amino Acid Oxidase Inhibitor

This compound is a compound identified as a moderate inhibitor of D-amino acid oxidase (DAO).[11] Its inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of D-serine and for exploring the therapeutic potential of DAO inhibition.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

| Parameter | Species | Value | Reference |

| IC₅₀ (hDAO) | Human | 245 nM | [11] |

| IC₅₀ (CHO cells expressing human DAAO) | - | 144.6 nM | [11] |

| IC₅₀ (CHO cells expressing rat DAAO) | - | 113.9 nM | [11] |

| Off-target Activity (CYP3A4, CYP2D6, CYP2C9) | - | IC₅₀s > 10 µM | [11] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| In Vivo DAAO Inhibition | Wistar Rats | 10-200 mg/kg (i.p., once) | Time- and dose-dependent inhibition of DAAO activity in the kidney and cerebellum. | [11] |

| In Vivo D-serine Levels | Wistar Rats | 10-200 mg/kg (i.p., once) | Increased plasma and cerebrospinal fluid D-serine levels. | [11] |

| Behavioral Study | Wistar Rats | 10-200 mg/kg (i.p., once) | Reduced amphetamine-induced psychomotor spontaneous activity. | [11] |

Table 2: In Vivo Effects of this compound in a Wistar Rat Model.

Signaling and Metabolic Pathways

The interplay between D-serine, the NMDA receptor, and the enzymes responsible for its metabolism is a complex and crucial signaling pathway in the CNS.

Caption: D-serine synthesis, degradation, and role in synaptic signaling.

Experimental Protocols

This section details the methodologies for key experiments related to the study of DAO inhibitors and D-serine metabolism.

In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay

This protocol is a generalized method based on common fluorescence-based assays used to determine the inhibitory activity of compounds like this compound.

Caption: Workflow for an in vitro DAO inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human D-amino acid oxidase (hDAO), D-serine, horseradish peroxidase (HRP), and a suitable fluorescent probe (e.g., Amplex Red). Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, add the DAO enzyme solution to wells containing different concentrations of this compound or vehicle control. Incubate for a predefined period at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the D-serine substrate to all wells to start the enzymatic reaction.

-

Detection: The H2O2 produced by the DAO reaction is used by HRP to oxidize the fluorescent probe, resulting in a fluorescent product.

-

Measurement: Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Microdialysis for Measuring Brain D-serine Levels

This protocol describes a common method to assess the in vivo effects of DAO inhibitors on neurotransmitter levels in specific brain regions of animal models.

Methodology:

-

Surgical Implantation: Anesthetize the animal model (e.g., Wistar rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., cerebellum). Allow for post-operative recovery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal D-serine levels.

-

Drug Administration: Administer this compound (e.g., 10-200 mg/kg, i.p.).

-

Post-Dosing Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the D-serine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.[12][13][14]

Amphetamine-Induced Hyperlocomotion Model

This behavioral model is used to assess the potential antipsychotic-like effects of compounds.

Methodology:

-

Animal Habituation: Place the rats in open-field activity chambers and allow them to habituate for a period.

-

Pre-treatment: Administer this compound or vehicle control at various doses.

-

Amphetamine Challenge: After a pre-determined time, administer amphetamine to induce hyperlocomotion.

-

Activity Monitoring: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using automated activity monitoring systems.

-

Data Analysis: Compare the locomotor activity between the different treatment groups to determine if this compound can attenuate the amphetamine-induced hyperlocomotion.

Discussion and Future Directions

The available data indicate that this compound is a moderately potent inhibitor of D-amino acid oxidase with a favorable off-target profile.[11] In vivo studies have demonstrated its ability to inhibit DAO activity in the brain and periphery, leading to an increase in D-serine levels.[11] The attenuation of amphetamine-induced hyperlocomotion suggests that this compound may possess antipsychotic-like properties, consistent with the hypothesis that enhancing NMDA receptor function via D-serine elevation could be a viable therapeutic strategy for schizophrenia.[11]

Future research should focus on a more comprehensive pharmacokinetic and pharmacodynamic characterization of this compound. Long-term efficacy and safety studies in various animal models of psychiatric and neurological disorders are warranted. Furthermore, the development of more potent and selective DAO inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents. The use of advanced analytical techniques will be crucial for accurately quantifying D-serine levels and confirming target engagement in these future studies.[12]

Conclusion

This compound serves as a valuable pharmacological tool for investigating the complex roles of D-serine in the central nervous system. The inhibition of D-amino acid oxidase presents a promising avenue for the development of novel therapeutics for disorders characterized by NMDA receptor hypofunction. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 3. cambridge.org [cambridge.org]

- 4. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]